molecular formula C18H31NO2S B7459592 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No. B7459592
M. Wt: 325.5 g/mol
InChI Key: BESCLYAWQYRPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. DBDS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the binding of the compound to the active site of enzymes and ion channels. 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to interact with the amino acid residues in the active site of enzymes and block their activity. It has also been shown to block the activity of ion channels by binding to the pore-forming region and inhibiting the flow of ions through the channel.
Biochemical and Physiological Effects
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and trypsin. In physiology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the release of neurotransmitters such as acetylcholine and dopamine. It has also been shown to block the activity of potassium channels and inhibit the depolarization of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and ability to bind to enzymes and ion channels. The limitations of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new drugs that target ion channels and enzymes based on the structure of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide. Another direction is the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a tool for the study of protein-ligand interactions and the development of new methods for the detection of ligand binding. Additionally, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide could be used in the development of new materials for applications such as drug delivery and sensing.

Synthesis Methods

The synthesis of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline powder. The purity of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as methanol.

Scientific Research Applications

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a reagent for the detection of protein-ligand interactions. It has been shown to bind to the active site of enzymes such as carbonic anhydrase and inhibit their activity. In pharmacology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a tool to study the mechanism of action of drugs that target ion channels. It has been shown to block the activity of potassium channels and inhibit the release of neurotransmitters. In medicinal chemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a scaffold for the design of new drugs that target ion channels and enzymes.

properties

IUPAC Name

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2S/c1-14(2)12-19(13-15(3)4)22(20,21)17-10-8-16(9-11-17)18(5,6)7/h8-11,14-15H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCLYAWQYRPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide

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